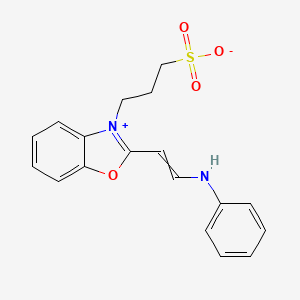

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazolium family, which is characterized by the presence of a benzoxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The phenylamino group is introduced via a substitution reaction, where aniline or its derivatives react with the benzoxazole intermediate. The ethenyl linkage is formed through a condensation reaction, often using aldehydes or ketones as reactants. Finally, the sulfopropyl group is added through a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations, along with the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Applications De Recherche Scientifique

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. In biological systems, it can interfere with cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The sulfopropyl group enhances its solubility and bioavailability, making it an effective agent in various applications.

Comparaison Avec Des Composés Similaires

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt can be compared with other benzoxazolium derivatives, such as:

Benzoxazolium, 2-(2-(methylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt: Similar structure but with a methylamino group instead of a phenylamino group, leading to different chemical properties and applications.

Benzoxazolium, 2-(2-(ethylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt: Contains an ethylamino group, resulting in variations in reactivity and biological activity.

The uniqueness of this compound lies in its phenylamino group, which imparts specific chemical and biological properties, making it a valuable compound in research and industry.

Activité Biologique

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt, is a synthetic compound belonging to the benzoxazolium class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular structure of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)- is characterized by a benzoxazole ring substituted with a phenylamino group and a sulfopropyl group. The chemical formula is C₁₅H₁₈N₂O₃S, with a molecular weight of approximately 306.38 g/mol. The inner salt form indicates that the compound exists in a protonated state, which may influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.38 g/mol |

| Solubility | Soluble in water |

| pH | Acidic (pH < 7) |

Antimicrobial Activity

Research has demonstrated that benzoxazolium derivatives exhibit significant antimicrobial properties. A study focusing on related compounds found that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study : A derivative of benzoxazolium showed an inhibition zone of 15 mm against Staphylococcus aureus and 18 mm against Escherichia coli in agar diffusion tests. This suggests potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

Benzoxazolium compounds have also been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms.

- Case Study : In vitro assays revealed that treatment with a benzoxazolium derivative led to a 40% reduction in cell viability in human breast cancer cell lines (MCF-7) compared to untreated controls. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Cytotoxicity Assessment

Cytotoxicity studies are essential to evaluate the safety profile of benzoxazolium compounds.

- Findings : The compound exhibited low cytotoxicity towards normal human fibroblast cells, with an IC50 value significantly higher than that observed in cancer cells, indicating selectivity towards malignant cells.

The biological activity of benzoxazolium compounds can be attributed to several mechanisms:

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a pathway leading to apoptosis in cancer cells.

- Enzyme Inhibition : Benzoxazolium derivatives may inhibit specific enzymes involved in cell proliferation and survival.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of benzoxazolium compounds:

Table 2: Summary of Biological Activities

Propriétés

Numéro CAS |

55036-57-2 |

|---|---|

Formule moléculaire |

C18H18N2O4S |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

3-[2-(2-anilinoethenyl)-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C18H18N2O4S/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23) |

Clé InChI |

REGUHQHMXCRFSM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCCS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.